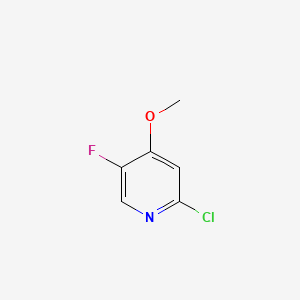

2-Chloro-5-fluoro-4-methoxypyridine

Übersicht

Beschreibung

2-Chloro-5-fluoro-4-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO . It has a molecular weight of 161.56 . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-fluoro-4-methoxypyridine is 1S/C6H5ClFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

2-Chloro-5-fluoro-4-methoxypyridine is a liquid in its physical form . Other physical and chemical properties like boiling point, melting point, and density are not available in the search results.Wissenschaftliche Forschungsanwendungen

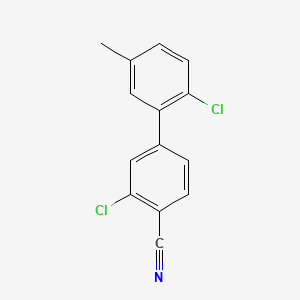

Hiyama Cross-Coupling Reactions

- Explanation : The Hiyama reaction is a powerful method for forming carbon-carbon bonds. In this context, 2-chloro-5-fluoro-4-methoxypyridine serves as a key building block for the synthesis of biaryl compounds, which find applications in pharmaceuticals, agrochemicals, and materials science .

Suzuki-Miyaura Cross-Coupling Reactions

- Explanation : The Suzuki-Miyaura reaction is another versatile method for constructing carbon-carbon bonds. By coupling 2-chloro-5-fluoro-4-methoxypyridine with various aryl or heteroaryl boronic acids, researchers can access diverse functionalized pyridine derivatives .

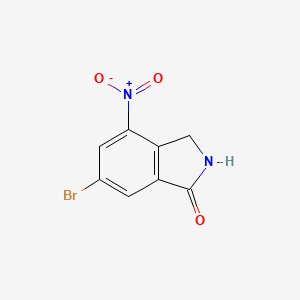

Preparation of 6-Chloro-5-fluoroindole

- Explanation : 2-Chloro-5-fluoro-4-methoxypyridine participates in the Leimgruber-Batcho reaction, leading to the formation of 6-chloro-5-fluoroindole. This indole derivative has applications in medicinal chemistry and material science .

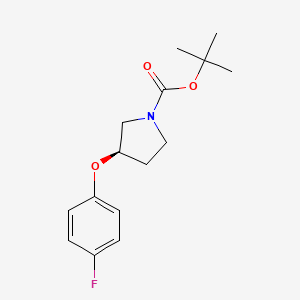

Synthesis of (S)-Amino Alcohol

- Explanation : Researchers utilize 2-chloro-5-fluoro-4-methoxypyridine as a starting material to access chiral amino alcohols. These compounds have applications in asymmetric synthesis and drug discovery .

Heterocyclic Synthesis

- Explanation : The unique combination of chlorine, fluorine, and methoxy groups in this pyridine scaffold allows chemists to create diverse heterocycles. These compounds often exhibit interesting biological activities and are relevant in drug development .

Protodeboronation Reactions

- Explanation : In recent research, 2-chloro-5-fluoro-4-methoxypyridine has been investigated as a substrate for protodeboronation reactions. These transformations provide access to valuable functionalized pyridines and related heterocycles .

Safety and Hazards

Wirkmechanismus

Target of Action

2-Chloro-5-fluoro-4-methoxypyridine is a fluorinated pyridine . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They are usually less reactive than their chlorinated and brominated analogues

Mode of Action

The compound’s mode of action is primarily through its involvement in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura (SM) cross-coupling reaction is a key biochemical pathway involving 2-Chloro-5-fluoro-4-methoxypyridine . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s participation in the suzuki–miyaura (sm) cross-coupling reaction suggests it may have significant bioavailability due to the mild and functional group tolerant reaction conditions of the sm coupling .

Result of Action

The result of the action of 2-Chloro-5-fluoro-4-methoxypyridine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Action Environment

The action of 2-Chloro-5-fluoro-4-methoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is known to be environmentally benign , suggesting that it can proceed effectively in a variety of environmental conditions.

Eigenschaften

IUPAC Name |

2-chloro-5-fluoro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQMZELAVIVTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoro-4-methoxypyridine | |

CAS RN |

1211515-16-0 | |

| Record name | 2-chloro-5-fluoro-4-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanamine](/img/structure/B572341.png)

![1-Isopropyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B572346.png)

![methyl 5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B572355.png)